Structural Uniqueness: The 4-Methoxy-1-naphthyl Sulfonyl Moiety as a Differentiation Handle
A substructure search of publicly available chemical catalogs confirms that the combination of a 4-methoxy-1-naphthyl sulfonyl group with an ethyl piperazine-1-carboxylate core is not widely represented among purchasable compounds. The closest in-class analogs typically replace the 4-methoxy-1-naphthyl group with simpler aryl sulfonyl groups (e.g., phenyl sulfonyl, 2-naphthyl sulfonyl, or 2,5-dimethoxyphenyl sulfonyl) or modify the carboxylate ester to methyl, tert-butyl, or benzyl variants [1] [2]. This specific substitution pattern differentiates the target compound from any generic aryl sulfonyl piperazine catalog entry and provides a unique vector for structure–activity relationship (SAR) exploration. The 4-methoxy substituent on the naphthalene ring introduces distinct electronic and steric properties (predicted LogP of 3.29, TPSA of 85 Ų) that are not replicated by unsubstituted naphthyl or phenyl sulfonyl analogs .
| Evidence Dimension | Aryl Sulfonyl Substituent Identity and Predicted Physicochemical Profile |
|---|---|
| Target Compound Data | 4-Methoxy-1-naphthyl sulfonyl; Predicted LogP = 3.29, TPSA = 85 Ų, MW = 378.44 . |
| Comparator Or Baseline | Analog A (ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate): 4-Ethoxy-1-naphthyl sulfonyl; MW = 392.47, LogP ~3.5 (estimated based on homolog). Analog B (ethyl 4-((2,5-dimethoxyphenyl)sulfonyl)piperazine-1-carboxylate): 2,5-Dimethoxyphenyl sulfonyl; MW = 374.41, LogP ~1.8 (typical for dimethoxyphenyl sulfonamides). |
| Quantified Difference | The 4-methoxy-1-naphthyl group adds 4–6 heavy atoms and approximately 0.3–1.5 LogP units of lipophilicity compared to phenyl- or dimethoxyphenyl-based analogs, while maintaining similar TPSA. The ethoxy homolog (Analog A) is predicted to be 0.2–0.5 LogP units more lipophilic and 14 Da heavier. |
| Conditions | Structures retrieved from ChemSpider, PubChem, and vendor catalogs; predicted properties from ACD/Labs Percepta and EPISuite modules as reported on ChemSpider . |
Why This Matters
The distinct substitution pattern directly impacts receptor binding kinetics, membrane permeability, and metabolic stability, making this compound a non-interchangeable chemical probe for SAR campaigns targeting GPCRs or enzymes where the naphthyl methoxy group is a critical pharmacophoric element.
- [1] Jeon S.A. et al., Synthesis and biological evaluation of arylsulfonylpiperazine derivatives as 5-HT6 receptor ligands, Bull. Korean Chem. Soc., 2007, 28, 285–291. View Source
- [2] Derivatives of 1-piperazine-and 1-homopiperazine-carboxylates, preparation method thereof and use of same as inhibitors of the FAAH enzyme, US Patent US7687503B2, 2010. View Source
